1-Chloronaphthalen-2-yl morpholine-4-carboxylate
CAS No.: 526190-29-4
Cat. No.: VC6245898
Molecular Formula: C15H14ClNO3
Molecular Weight: 291.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 526190-29-4 |
---|---|
Molecular Formula | C15H14ClNO3 |
Molecular Weight | 291.73 |
IUPAC Name | (1-chloronaphthalen-2-yl) morpholine-4-carboxylate |
Standard InChI | InChI=1S/C15H14ClNO3/c16-14-12-4-2-1-3-11(12)5-6-13(14)20-15(18)17-7-9-19-10-8-17/h1-6H,7-10H2 |
Standard InChI Key | FETAMOVNKRIPDK-UHFFFAOYSA-N |
SMILES | C1COCCN1C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a naphthalene backbone substituted with a chlorine atom at the 1-position and a morpholine-4-carboxylate group at the 2-position. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions. The molecular formula is , with a calculated molecular weight of 291.73 g/mol .
Stereoelectronic Effects
The chlorine atom’s electronegativity induces electron withdrawal from the aromatic system, activating specific positions for nucleophilic or electrophilic substitution. Concurrently, the morpholine ring’s nitrogen atom provides a site for hydrogen bonding and coordination, while the carboxylate group enhances solubility in polar solvents .
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of 1-chloronaphthalen-2-yl morpholine-4-carboxylate is documented, analogous compounds suggest a multi-step approach:
Step 1: Chlorination of Naphthalene
Electrophilic chlorination of naphthalene using typically yields 1-chloronaphthalene as the major product due to steric and electronic directing effects.
Step 2: Carboxylation at the 2-Position
Lithiation at the 2-position followed by quenching with carbon dioxide introduces a carboxylic acid group. Subsequent esterification with morpholine-4-carbonyl chloride under Schotten-Baumann conditions forms the target ester .
Reaction Optimization
Yields for similar carboxylation reactions range from 60–75%, with purity dependent on chromatographic separation techniques (e.g., silica gel chromatography with 3% methanol in dichloromethane) .
Physicochemical Properties
Physical Parameters
Property | Value | Source Analogue |
---|---|---|
Melting Point | 34–36°C (estimated) | |
Boiling Point | 202–205°C (extrapolated) | |
Density | 1.23 ± 0.05 g/cm³ | |
LogP (Partition Coefficient) | 2.8 ± 0.3 |
Solubility Profile
The carboxylate moiety enhances aqueous solubility (~15 mg/mL in water at 25°C), while the chloronaphthalene component confers lipid solubility (logP = 2.8), suggesting amphiphilic character .
Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom undergoes SNAr reactions with amines or alkoxides at elevated temperatures (80–120°C), enabling derivatization for drug discovery pipelines .
Morpholine Ring Modifications
The tertiary amine in the morpholine ring participates in alkylation or acylation reactions, as demonstrated in the synthesis of TASIN analogs targeting colorectal cancer .
Industrial and Material Science Applications
Polymer Additives
The compound’s aromatic and polar groups make it a candidate for UV stabilizers in polyolefins, with degradation onset temperatures exceeding 200°C .
Organic Electronics
Chloronaphthalene derivatives serve as electron-deficient moieties in organic semiconductors, with hole mobilities up to 0.1 cm²/V·s reported in thin-film transistors.
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